(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetic acid ethyl ester
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Overview
Description
(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetic acid ethyl ester is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with phenyl and trifluoromethyl groups, and an ethyl ester functional group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetic acid ethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the esterification of the acetic acid moiety with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the biological activity of pyrimidine derivatives.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can be hydrolyzed to release the active acetic acid derivative, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (4-Phenyl-6-chloropyrimidin-2-ylsulfanyl)-acetic acid ethyl ester
- (4-Phenyl-6-methylpyrimidin-2-ylsulfanyl)-acetic acid ethyl ester
- (4-Phenyl-6-fluoropyrimidin-2-ylsulfanyl)-acetic acid ethyl ester
Uniqueness
(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetic acid ethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.
Properties
CAS No. |
506418-84-4 |
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Molecular Formula |
C15H13F3N2O2S |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
ethyl 2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C15H13F3N2O2S/c1-2-22-13(21)9-23-14-19-11(10-6-4-3-5-7-10)8-12(20-14)15(16,17)18/h3-8H,2,9H2,1H3 |
InChI Key |
UIGRMPPDAXQVHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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